

AF 594 Azide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: AF 594 azide

Cat. No.: B15555211

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **AF 594 azide**, a fluorescent probe widely utilized in biological research. This document details its spectral properties, outlines key experimental protocols, and presents logical workflows for its application in labeling and imaging.

Core Properties of AF 594 Azide

AF 594 azide is a water-soluble, red-fluorescent dye characterized by its high fluorescence quantum yield and photostability.^{[1][2]} It is spectrally similar to Texas Red and is insensitive to pH changes between 4 and 10.^{[1][3]} The azide group enables the dye to be covalently attached to biomolecules containing alkyne groups through a process known as click chemistry.^[2]

Spectral Characteristics

The spectral properties of **AF 594 azide** make it a versatile tool for fluorescence microscopy, flow cytometry, and other fluorescence-based applications.^{[1][3]}

Property	Value	Source
Excitation Maximum	586 - 590 nm	[1][4][5][6][7]
Emission Maximum	613 - 618 nm	[1][4][5][6][7]
Molar Extinction Coefficient (ϵ)	73,000 - 105,000 L·mol ⁻¹ ·cm ⁻¹	[1][4][5]
Fluorescence Quantum Yield (Φ)	0.66 - 0.77	[1][5]

Experimental Protocols

AF 594 azide is primarily used for labeling biomolecules through click chemistry. This bioorthogonal reaction allows for the specific labeling of proteins, nucleic acids, and other molecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common method for labeling with **AF 594 azide**.

Materials:

- **AF 594 azide**
- Alkyne-modified biomolecule
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., sodium ascorbate)
- Ligand (e.g., TBTA)
- Reaction Buffer (e.g., PBS)

Protocol:

- Prepare Stock Solutions:

- Dissolve **AF 594 azide** in a compatible solvent like DMSO or DMF to a stock concentration of 10 mM.
- Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
- Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
- Prepare a stock solution of the ligand (e.g., 10 mM TBTA in DMSO).
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.
 - Add the **AF 594 azide** stock solution to the desired final concentration (typically a 2-10 fold molar excess over the biomolecule).
 - Add the ligand to the reaction mixture.
 - Initiate the reaction by adding the CuSO₄ and sodium ascorbate solutions. The final concentration of copper is typically in the range of 50-100 μM.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours, protected from light.
- Purification:
 - Purify the labeled biomolecule from excess dye and reaction components using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper is cytotoxic, a copper-free click chemistry approach can be used. This method utilizes a strained cyclooctyne-modified biomolecule.

Materials:

- **AF 594 azide**

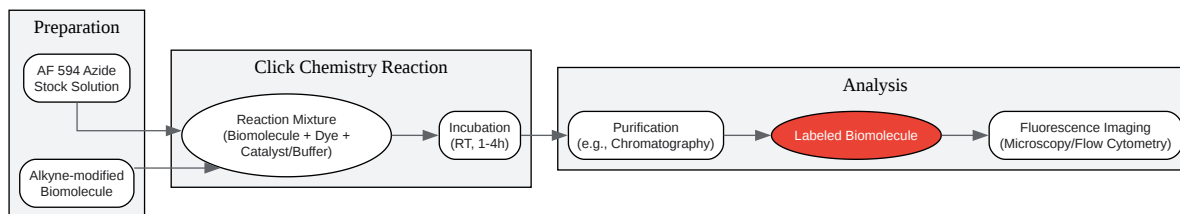
- Cyclooctyne-modified biomolecule (e.g., DBCO or BCN modified)
- Reaction Buffer (e.g., PBS)

Protocol:

- Prepare Stock Solutions:
 - Dissolve **AF 594 azide** in a compatible solvent like DMSO or DMF to a stock concentration of 10 mM.
- Reaction Setup:
 - In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule with the reaction buffer.
 - Add the **AF 594 azide** stock solution to the desired final concentration.
- Incubation:
 - Incubate the reaction at room temperature or 37°C for 1-12 hours, protected from light.
- Purification:
 - Purify the labeled biomolecule as described for the CuAAC protocol.

Visualization and Workflows

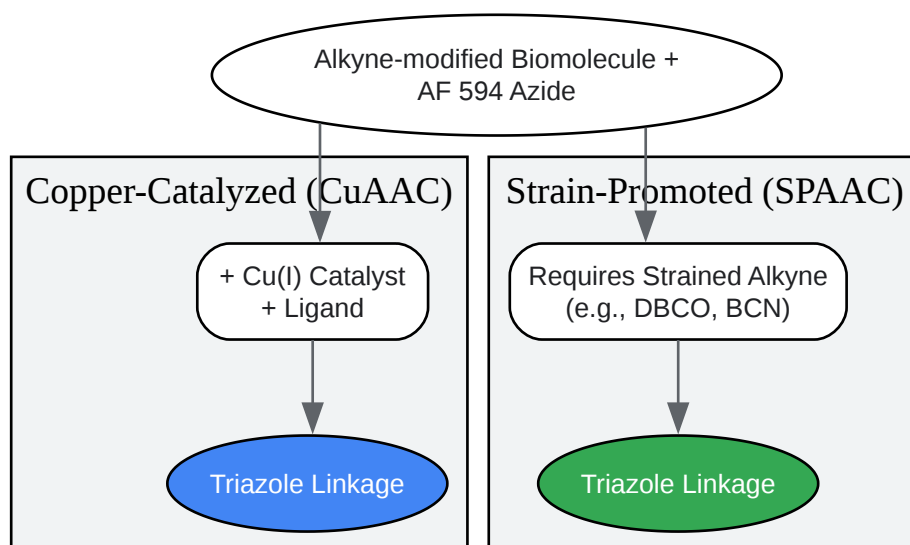
The following diagrams illustrate the logical workflow for a typical biomolecule labeling and imaging experiment using **AF 594 azide**.



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Caption: Experimental workflow for labeling a biomolecule with **AF 594 azide**.

The core of this process is the click chemistry reaction, which can be either copper-catalyzed or strain-promoted.



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Caption: Click chemistry pathways for **AF 594 azide** conjugation.

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- To cite this document: BenchChem. [AF 594 Azide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15555211/docs#af-594-azide-a-comprehensive-technical-guide-for-researchers\]](https://www.benchchem.com/product/b15555211/docs#af-594-azide-a-comprehensive-technical-guide-for-researchers)

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